molecular formula C5H5N3O3 B2668103 N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide CAS No. 858243-97-7

N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide

Cat. No. B2668103
CAS RN: 858243-97-7
M. Wt: 155.113
InChI Key: FNJSQTSRRARDOT-UHFFFAOYSA-N
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Description

“N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide” is a compound that contains a pyrimidine ring, which is a nitrogen-containing heterocyclic aromatic compound . Pyrimidine derivatives have wide biological activities and therapeutic applications, particularly being antibacterial, antifungal, anticancer, herbicidal, anti-inflammatory, antihypertensive, antiviral, antidiabetic, anticonvulsant, antioxidant, antihistaminic, and many of pyrimidines derivatives are introduced to contain potential central nervous system (CNS) depressant properties .


Synthesis Analysis

The synthesis of pyrimidine-containing compounds can be achieved through a one-pot reaction between primary amines, 1,1-bis-(methylthio)-2-nitroethene, ninhydrin, and barbituric acid as an enolizable C–H-activated compound . This reaction shows attractive characteristics, such as substrate availability, good yields, existence of numerous hydrogen-bonding possibilities in product, and its mild conditions in ethanol media .

Scientific Research Applications

Kinase Inhibition

The compound interacts with specific kinases, making it relevant for kinase-targeted therapies. For instance, it inhibits ALK5 (TGF-β receptor), which plays a crucial role in fibrosis and cancer progression. Rational optimization of EN300-6734955 derivatives has led to potent and selective kinase inhibitors with oral bioavailability .

DNA Repair Mechanism

Poly (ADP-ribose) polymerases-1 (PARP-1) are involved in DNA repair. PARP-1 inhibitors, including EN300-6734955 derivatives, enhance the effects of DNA-damaging agents in cancer cells. By compromising DNA repair mechanisms, they induce genomic dysfunction and cell death .

Campos, J. F., Besson, T., & Berteina-Raboin, S. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido [2,3-d], [3,2-d], [3,4-d], and [4,3-d]pyrimidine Derivatives. Pharmaceuticals, 15(3), 352. DOI: 10.3390/ph15030352 Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors. RSC Advances, 11(8), 4576-4583. [DOI: 10.1039/D0RA10321

properties

IUPAC Name

N-(2,4-dioxo-1H-pyrimidin-6-yl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O3/c9-2-6-3-1-4(10)8-5(11)7-3/h1-2H,(H3,6,7,8,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJSQTSRRARDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)NC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dioxo-1H-pyrimidin-6-yl)formamide

CAS RN

858243-97-7
Record name N-(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)formamide
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